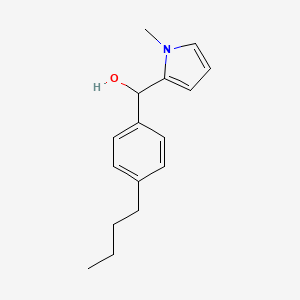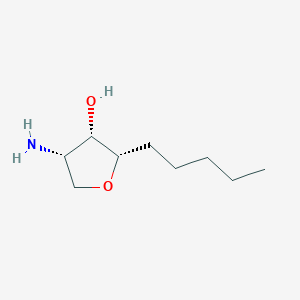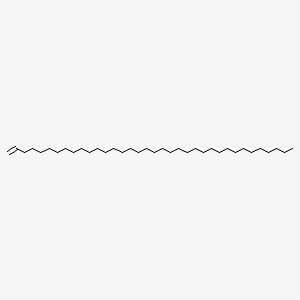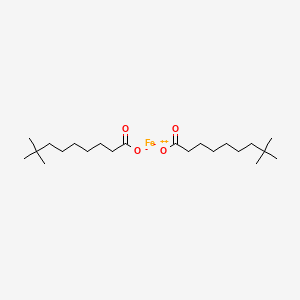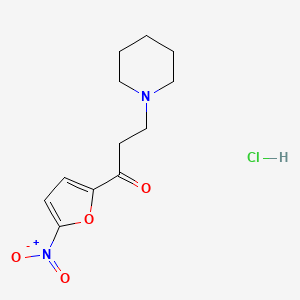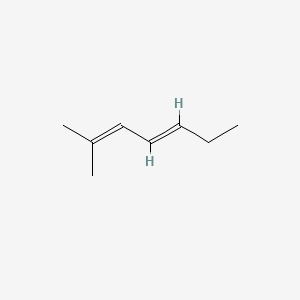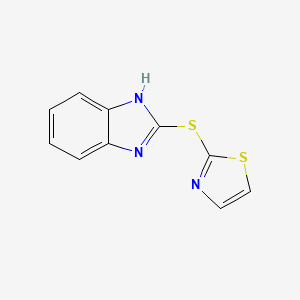
Disodium lauriminodiacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium lauriminodiacetate is a compound with the chemical formula C16H29NNa2O4 and a molecular weight of 345.3853 g/mol . It is a white crystalline solid that is soluble in water and is commonly used as a surfactant due to its excellent surface activity . This compound is often utilized in various cleaning, emulsifying, and dispersing applications .
Métodos De Preparación
Disodium lauriminodiacetate is typically synthesized through the reaction of laurylamine with chloroacetic acid, followed by neutralization with sodium hydroxide . The reaction conditions involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Análisis De Reacciones Químicas
Disodium lauriminodiacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: This compound can undergo substitution reactions, particularly with halogens and other reactive groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Disodium lauriminodiacetate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of disodium lauriminodiacetate involves its ability to reduce surface tension, allowing it to act as an effective surfactant . It interacts with the cell membranes of microorganisms, inhibiting their growth by disrupting their cell membranes and fatty acids . This makes it an effective preservative and cleaning agent.
Comparación Con Compuestos Similares
Disodium lauriminodiacetate can be compared with other similar compounds such as:
Disodium cocoamphodiacetate: Another surfactant with similar properties but derived from coconut oil.
Disodium lauroamphodiacetate: Similar in structure but with different alkyl chain lengths, affecting its surfactant properties.
This compound is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties, making it highly effective in various applications .
Propiedades
Número CAS |
34359-86-9 |
|---|---|
Fórmula molecular |
C16H29NNa2O4 |
Peso molecular |
345.38 g/mol |
Nombre IUPAC |
disodium;2-[carboxylatomethyl(dodecyl)amino]acetate |
InChI |
InChI=1S/C16H31NO4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15(18)19)14-16(20)21;;/h2-14H2,1H3,(H,18,19)(H,20,21);;/q;2*+1/p-2 |
Clave InChI |
ZJDCURJWFBQZMS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


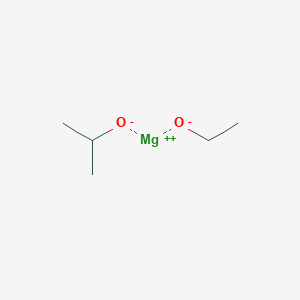
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
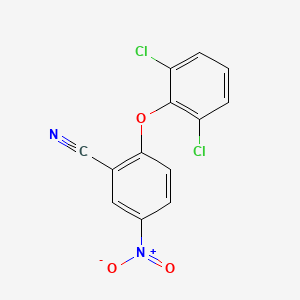
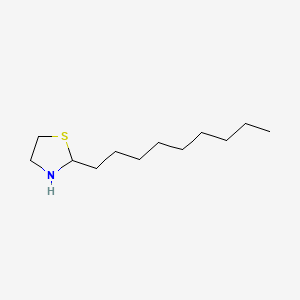

![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
